The synthesis of 3-ethylphenyl etaqualone typically involves the reaction of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus trichloride. This process leads to a cyclization reaction that forms the desired quinazolinone structure.
In industrial settings, this synthesis is scaled up with optimized conditions to enhance yield and purity. The compound can be isolated either as a free base or as a hydrochloride salt. The free base is insoluble in water but soluble in alcohol and nonpolar solvents, while the hydrochloride salt is more water-soluble .
3-Ethylphenyl etaqualone can undergo several types of chemical reactions:
These reactions yield various derivatives that may exhibit different pharmacological activities compared to the parent compound.
The mechanism by which 3-ethylphenyl etaqualone exerts its effects involves its action as an agonist at the beta subtype of the gamma-aminobutyric acid A receptor. This interaction increases the receptor's sensitivity to gamma-aminobutyric acid, leading to enhanced inhibitory neurotransmission within the central nervous system. As a result, users experience sedative effects similar to those produced by barbiturates and benzodiazepines .
These properties are essential for understanding how etaqualone behaves in different environments and its potential applications.
3-Ethylphenyl etaqualone has several notable applications in scientific research:
3-Ethylphenyl etaqualone is systematically classified as 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one, reflecting its core quinazolinone scaffold substituted at N3 by a meta-ethylphenyl group and at C2 by a methyl group [3] [5]. This nomenclature adheres to IUPAC conventions by:
Table 1: Systematic Identifiers for 3-Ethylphenyl Etaqualone
Identifier Type | Value |
---|---|
IUPAC Name | 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one |
Molecular Formula | C₁₇H₁₆N₂O |
CAS Registry Number | 1556901-10-0 |
InChI Key | LHRHPFGPORLUKK-UHFFFAOYSA-N |
The compound has a molecular formula of C₁₇H₁₆N₂O and a precise molecular weight of 264.33 g/mol [3]. Spectroscopic characterization reveals distinct signatures:
Detection in forensic contexts employs GC-MS/MS due to its sensitivity in complex matrices like seized drug samples [2]. The method targets specific transitions (e.g., precursor → product ions) to minimize interference from biological or synthetic impurities.
Direct crystallographic data (e.g., single-crystal XRD) for 3-ethylphenyl etaqualone is not explicitly reported in the provided sources. However, X-ray powder diffraction (XRPD) and related techniques are established for polymorph screening and structural characterization of analogous quinazolinones:
Table 2: X-ray Techniques Applicable to Quinazolinone Characterization
Technique | Application | Relevance to 3-Ethylphenyl Etaqualone |
---|---|---|
Single-Crystal XRD | Atomic-resolution structure determination | Not reported; applicable to pure samples |
Powder XRD (XRPD) | Polymorph screening, phase purity quantification | Detects crystalline impurities in seizures |
Pair Distribution Function (PDF) | Local structure in amorphous materials | Assesses stability in potential formulations |
3-Ethylphenyl etaqualone shares a core quinazolinone pharmacophore with sedative-hypnotic agents like methaqualone and etaqualone, but differs critically in substituent positioning:
Spectroscopic differentiation is feasible:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1